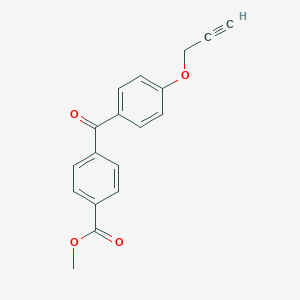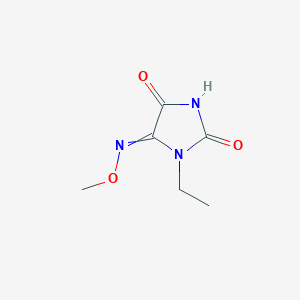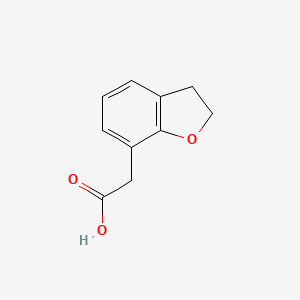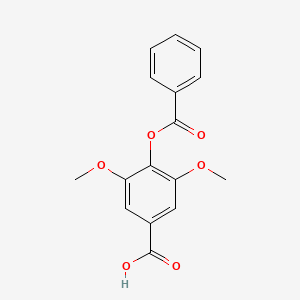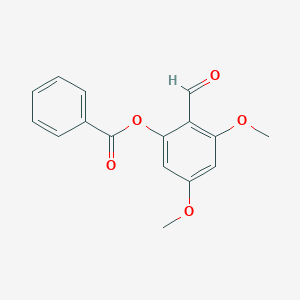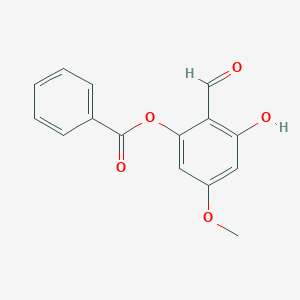
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has two carboxylic acid groups, making it a dicarboxylic acid, and a dichlorophenyl group attached to it. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science.
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the pyridine ring, followed by the introduction of the dichlorophenyl group and the carboxylic acid groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The dichlorophenyl group is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached. The carboxylic acid groups consist of a carbon double-bonded to an oxygen and also bonded to a hydroxyl group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The carboxylic acid groups could potentially undergo reactions such as esterification or amide formation. The dichlorophenyl group could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid groups would likely make this compound relatively polar and potentially soluble in polar solvents. The dichlorophenyl group could contribute to the overall stability of the molecule.Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, safe handling practices should be followed to minimize risk of exposure.
Future Directions
The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be explored for use in fields such as pharmaceuticals, materials science, or chemical synthesis.
properties
CAS RN |
105580-47-0 |
|---|---|
Product Name |
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester |
Molecular Formula |
C₁₆H₁₅Cl₂NO₄ |
Molecular Weight |
356.2 |
synonyms |
(S)4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



